Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-
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Overview
Description
Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]- is a complex organosulfur compound. Thiourea itself is an organosulfur compound with the formula SC(NH₂)₂, structurally similar to urea but with a sulfur atom replacing the oxygen atom. This specific derivative incorporates a cinchona alkaloid moiety and a pyrrolidinylmethyl group, making it a unique and versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For the compound , the synthetic route may involve the following steps:
Formation of Isothiocyanate Intermediate: This can be achieved by reacting a suitable amine with carbon disulfide (CS₂) and an oxidizing agent.
Reaction with Cinchona Alkaloid: The isothiocyanate intermediate is then reacted with a cinchona alkaloid derivative to form the desired thiourea compound.
Addition of Pyrrolidinylmethyl Group:
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent purification processes to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiourea derivatives undergo various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide or other sulfur-containing compounds.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield thiourea dioxide, while nucleophilic substitution can produce a variety of substituted thiourea derivatives.
Scientific Research Applications
Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]- has several scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and other enzymes.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of thiourea derivatives involves their ability to form strong hydrogen bonds and interact with various molecular targets. For example, as an enzyme inhibitor, thiourea derivatives can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. The specific molecular targets and pathways depend on the particular application and the structure of the thiourea derivative.
Comparison with Similar Compounds
Thiourea derivatives are compared with other sulfur-containing compounds such as:
Urea: Structurally similar but with an oxygen atom instead of sulfur. Urea is less reactive in certain chemical reactions compared to thiourea.
Isothiourea: Another sulfur-containing compound with different tautomeric forms, offering distinct reactivity and applications.
Thiocarbamides: A broader class of compounds that includes thiourea and its derivatives, known for their diverse chemical and biological activities.
Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]- stands out due to its unique combination of a cinchona alkaloid moiety and a pyrrolidinylmethyl group, providing distinct advantages in chiral catalysis and biological activity.
Biological Activity
Thiourea derivatives have garnered attention in pharmaceutical chemistry due to their diverse biological activities. The compound N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-thiourea is particularly interesting due to its potential applications in drug development and therapeutic interventions. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Structure and Synthesis
The compound's structure can be broken down into two key components: the cinchonan moiety , which is derived from cinchona alkaloids known for their medicinal properties, and the pyrrolidinylmethyl group , which may enhance its biological profile. The synthesis typically involves the reaction of cinchona-derived amines with thiourea under controlled conditions to yield the target compound.
Anticancer Properties
Research has indicated that thiourea compounds can exhibit significant anticancer properties. For instance, studies have shown that thiourea, when administered intraperitoneally in animal models, induced squamous cell carcinomas and mixed cell sarcomas in specific tissues, suggesting a complex interaction with cellular mechanisms that may be exploited for therapeutic purposes .
Table 1: Summary of Anticancer Studies on Thiourea Derivatives
Study Reference | Model Used | Findings |
---|---|---|
Zymbal gland in rats | Induced squamous cell carcinomas | |
Various cell lines | Inhibition of cell proliferation | |
In vivo models | Modulation of tumor growth |
Antimicrobial Activity
The antimicrobial activity of thiourea derivatives has also been documented. The compound has shown promising results against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Table 2: Antimicrobial Efficacy of Thiourea Derivatives
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
The biological activity of thiourea derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Thiourea compounds can inhibit key enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
- Gene Expression Modulation : Research indicates that thiourea derivatives can influence the expression of genes related to cell cycle regulation and apoptosis.
Case Studies
Several case studies highlight the therapeutic potential of thiourea derivatives:
- A study investigated the effects of a specific thiourea derivative on human cancer cell lines, demonstrating a dose-dependent reduction in viability and increased apoptosis markers.
- Another case study focused on the use of thiourea in combination therapies for enhanced efficacy against resistant bacterial strains.
Properties
IUPAC Name |
1-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17-,18-,19-,23-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPMVHRJTABIAB-QKIJQESPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@@H]5CCCN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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